molecular formula C26H24FN5O2S B3013566 JNJ-42226314

JNJ-42226314

Cat. No.: B3013566
M. Wt: 489.6 g/mol
InChI Key: IVOACCSOISMVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for JNJ-42226314 are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

JNJ-42226314 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiazole moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

JNJ-42226314 has a wide range of scientific research applications, including:

Mechanism of Action

JNJ-42226314 exerts its effects by inhibiting monoacylglycerol lipase in a competitive mode with respect to the 2-arachidonoylglycerol substrate. This inhibition leads to an elevation of 2-arachidonoylglycerol levels, which in turn activates cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have beneficial effects on mood, appetite, pain, and inflammation .

Comparison with Similar Compounds

Similar compounds to JNJ-42226314 include:

The uniqueness of this compound lies in its high selectivity and reversible inhibition of monoacylglycerol lipase, which allows for precise modulation of 2-arachidonoylglycerol levels in vivo, supporting its potential therapeutic applications in central nervous system disorders .

Biological Activity

JNJ-42226314, a reversible and selective inhibitor of monoacylglycerol lipase (MAGL), has garnered attention for its potential therapeutic applications in various neurological disorders. This compound is notable for its ability to modulate the endocannabinoid system by inhibiting MAGL, an enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG), a key endocannabinoid. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

This compound inhibits MAGL with a high potency, exhibiting an IC50 value of approximately 1.1 nM . By blocking the enzymatic breakdown of 2-AG, it leads to increased levels of this endocannabinoid in the brain and plasma, which can enhance cannabinoid receptor signaling and potentially provide neuroprotective effects .

Structure-Activity Relationship (SAR)

The compound's structure includes a piperazine moiety and an indole fragment, which are critical for its binding affinity and selectivity towards MAGL. SAR studies have shown that modifications to these components can significantly affect biological activity. For instance, alterations in the thiazole group did not substantially improve potency, indicating a delicate balance between structural integrity and functional efficacy .

Pharmacological Characterization

In vitro studies have demonstrated that this compound exhibits selective inhibition of MAGL without significantly affecting other serine hydrolases, such as fatty acid amide hydrolase (FAAH) or diacylglycerol lipase (DAGL) . This selectivity is crucial for minimizing off-target effects that could lead to adverse side effects.

Table 1: In Vitro Potency of this compound Against Various Enzymes

EnzymeIC50 (nM)
Monoacylglycerol Lipase (MAGL)1.1
Fatty Acid Amide Hydrolase (FAAH)>1000
Diacylglycerol Lipase (DAGL)>1000

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. For example, intraperitoneal administration in C57BL6 mice resulted in significant increases in 2-AG levels, demonstrating its efficacy as a MAGL inhibitor in vivo . Additionally, blocking studies indicated that this compound could effectively reduce radioactivity in MAGL-rich brain regions, confirming its ability to modulate MAGL activity within the central nervous system .

Case Study: Neuropathic Pain Models
In preclinical models of neuropathic pain, this compound showed promise by alleviating pain symptoms through enhanced endocannabinoid signaling. This suggests potential applications in treating conditions such as chronic pain and anxiety disorders where endocannabinoid modulation is beneficial .

Safety and Tolerability

The reversible nature of this compound is advantageous compared to irreversible MAGL inhibitors like JZL184, which have been associated with adverse effects such as tolerance and dependence . The selective inhibition profile also reduces the risk of off-target pharmacological effects.

Properties

IUPAC Name

[1-(4-fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O2S/c27-20-2-4-21(5-3-20)32-9-7-18-15-19(1-6-23(18)32)25(33)31-16-22(17-31)29-10-12-30(13-11-29)26(34)24-28-8-14-35-24/h1-9,14-15,22H,10-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOACCSOISMVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CN(C2)C(=O)C3=CC4=C(C=C3)N(C=C4)C5=CC=C(C=C5)F)C(=O)C6=NC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.